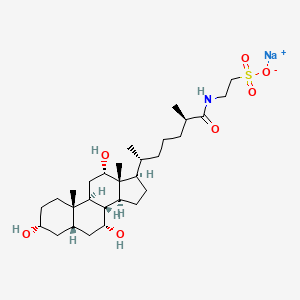
2-Bromoaniline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a deuterated form of 2-Bromoaniline, where four hydrogen atoms are replaced by deuterium. This compound is widely used in scientific research and organic synthesis due to its unique properties.
Preparation Methods
2-Bromoaniline-d4 can be synthesized by the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic reagent and reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through the formation of a bromonium ion, followed by an elimination step and a substitution step.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Common reagents include bromine, hydrobromic acid, and cuprous bromide. Major products formed from these reactions include various substituted anilines and brominated compounds.
Scientific Research Applications
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Catalysis: It serves as a catalyst in organic transformations, aiding in the development of new synthetic methods.
Biological Research: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It is also used to study the biochemical and physiological effects of bromoanilines and their derivatives.
Mechanism of Action
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. This mechanism allows it to participate in various organic transformations and syntheses.
Comparison with Similar Compounds
2-Bromoaniline-d4 can be compared with other similar compounds, such as:
2-Bromoaniline: The non-deuterated form, widely used in similar applications.
3-Bromoaniline: Another isomer with the bromine atom in the meta position.
4-Bromoaniline: An isomer with the bromine atom in the para position.
2-Iodoaniline: A similar compound with iodine instead of bromine.
2-Fluoroaniline: A compound with fluorine instead of bromine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing and studying reaction mechanisms.
Properties
Molecular Formula |
C6H6BrN |
|---|---|
Molecular Weight |
176.05 g/mol |
IUPAC Name |
2-bromo-3,4,5,6-tetradeuterioaniline |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
InChI Key |
AOPBDRUWRLBSDB-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


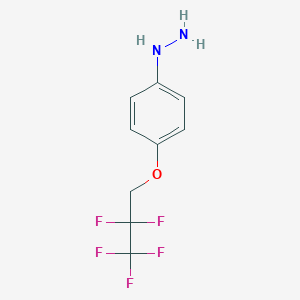
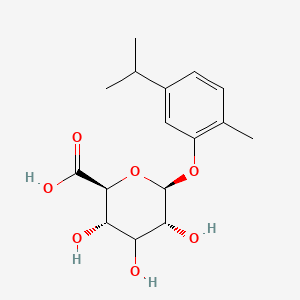
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
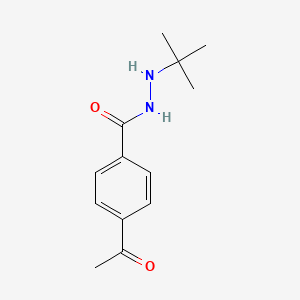
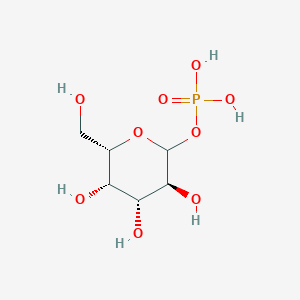
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
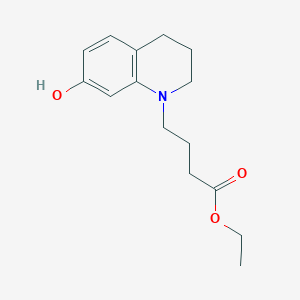

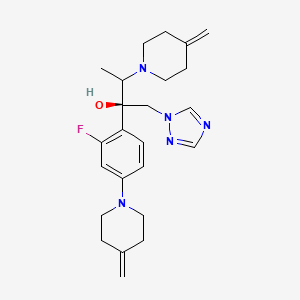
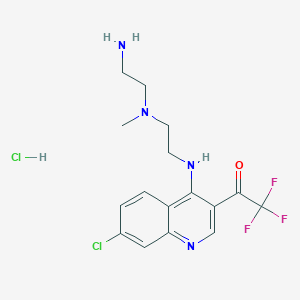
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
